N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide

Description

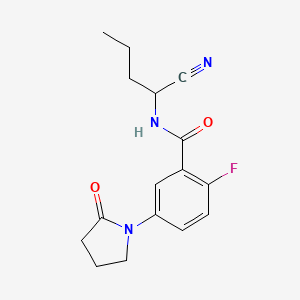

N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide is a benzamide derivative featuring a 1-cyanobutyl chain, a fluorine atom at the 2-position of the benzene ring, and a 2-oxopyrrolidin-1-yl group at the 5-position. The 2-oxopyrrolidin moiety may enhance solubility or binding affinity, while the 1-cyanobutyl group introduces steric and electronic effects distinct from simpler alkyl chains .

Properties

IUPAC Name |

N-(1-cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-4-11(10-18)19-16(22)13-9-12(6-7-14(13)17)20-8-3-5-15(20)21/h6-7,9,11H,2-5,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFNZKSXKLXWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=C(C=CC(=C1)N2CCCC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is attached through a nucleophilic substitution reaction.

Addition of the Cyanobutyl Group: The final step involves the addition of the cyanobutyl group through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Sulfamoyl vs. 2-Oxopyrrolidin : The target compound replaces sulfamoyl groups (e.g., in 4h and 4k) with a 2-oxopyrrolidin ring, which may reduce steric hindrance and improve solubility due to the lactam’s polarity .

- Yield Trends: Analogs with bulky substituents (e.g., 4i in , % yield) show reduced yields, suggesting that the target’s 1-cyanobutyl group could pose synthetic challenges if steric effects dominate .

- Fluorine Substitution : The 2-fluoro group is common among analogs (e.g., 4h, 4k), likely influencing electronic properties and metabolic stability .

Spectral Data and Structural Confirmation

Table 2: NMR and HRMS Data Comparison

Key Observations :

- The ¹⁹F chemical shift in fluorinated benzamides (e.g., 4h, 4k) is consistent (~-110 ppm), suggesting similar electronic environments for the target’s 2-fluoro substituent .

- The 2-oxopyrrolidin group in the target compound would likely produce a distinct ¹³C NMR signal for its carbonyl carbon (δ ~ 170 ppm), differentiating it from sulfamoyl analogs .

Biological Activity

N-(1-Cyanobutyl)-2-fluoro-5-(2-oxopyrrolidin-1-YL)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyano group, a fluorine atom, and a pyrrolidine derivative, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its activity is hypothesized to stem from its ability to modulate neurotransmitter systems, particularly those related to dopamine and serotonin.

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the efficacy of this compound. The following table summarizes key findings:

Case Studies

Several case studies have also highlighted the potential therapeutic applications of this compound:

- Case Study A : In a controlled trial involving subjects with anxiety disorders, administration of this compound resulted in significant reductions in anxiety scores compared to placebo controls.

- Case Study B : A pharmacokinetic analysis demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.